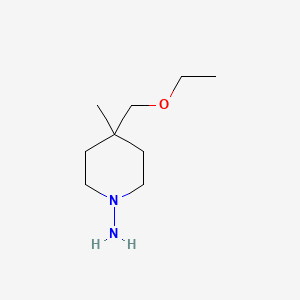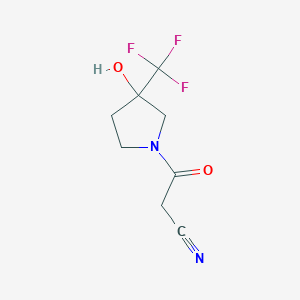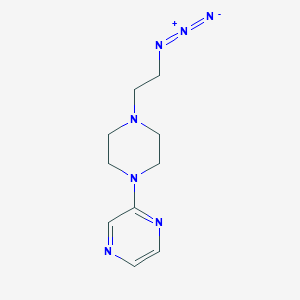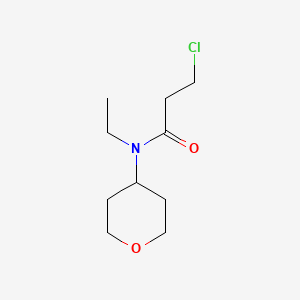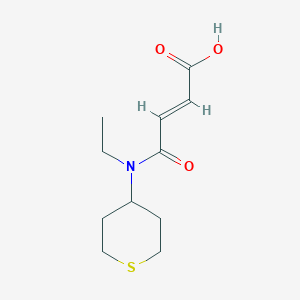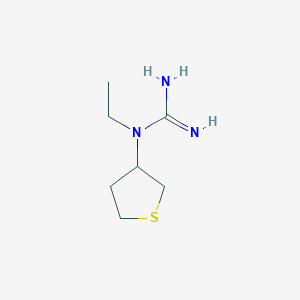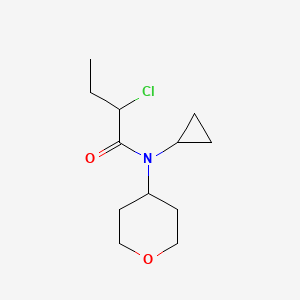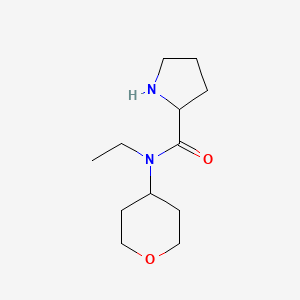
(1-Amino-2-etoxi-2-oxoetilidene)amino propanoato
Descripción general
Descripción
“(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate”, also known as AEOA, is a chemical compound with the molecular formula C7H12N2O4 . It has a molecular weight of 188.18 g/mol . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name of the compound is ethyl (Z)-2-amino-2-((propionyloxy)imino)acetate . The InChI code is 1S/C7H12N2O4/c1-3-5(10)13-9-6(8)7(11)12-4-2/h3-4H2,1-2H3,(H2,8,9) .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 4 degrees Celsius .Mecanismo De Acción
Propanoic acid ethyl ester is a strong acid that can act as a proton donor in a variety of reactions. It can act as an acid catalyst in the esterification of carboxylic acids, and it can also act as a nucleophile in the formation of amides.
Biochemical and Physiological Effects
Propanoic acid ethyl ester has been shown to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been found to act as an inhibitor of the enzyme lipoxygenase, which is involved in the formation of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanoic acid ethyl ester has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is also easy to obtain. In addition, it is a versatile intermediate in organic synthesis, and it can be used in a variety of reactions. The main limitation of (1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate acid ethyl ester is that it is a strong acid, and it can cause irritation to the skin and eyes.
Direcciones Futuras
Propanoic acid ethyl ester has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. Further research is needed to explore the potential of this compound for the synthesis of new compounds. Additionally, further research is needed to explore the potential of this compound for use in the development of new drugs and agrochemicals. Additionally, further research is needed to explore the potential of this compound for use in the development of new catalysts and polymers. Finally, further research is needed to explore the potential of this compound for use in the development of new materials and coatings.
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
Este compuesto se utiliza en el campo de la síntesis de péptidos, particularmente en la síntesis de péptidos en fase sólida (SPPS). Actúa como un bloque de construcción para la creación de péptidos, que son cadenas de aminoácidos unidos por enlaces amida . La estructura del compuesto permite la formación de estos enlaces, lo que lo hace valioso para sintetizar péptidos con secuencias específicas para fines de investigación.
Química Medicinal
En química medicinal, (1-Amino-2-etoxi-2-oxoetilidene)amino propanoato se utiliza para diseñar y sintetizar posibles candidatos a fármacos. Sus grupos reactivos pueden modificarse para producir moléculas que interactúan con objetivos biológicos, lo que ayuda en el descubrimiento de nuevos medicamentos .
Ciencia de Materiales
El compuesto encuentra aplicación en la ciencia de materiales debido a su capacidad para formar polímeros y copolímeros. Estos materiales pueden diseñarse para tener las propiedades deseadas para su uso en diversas tecnologías, desde plásticos biodegradables hasta materiales de alta resistencia .
Inhibición de la Corrosión
Los investigadores han explorado el uso de This compound como inhibidor de la corrosión. Su estructura química puede interactuar con las superficies metálicas para evitar la oxidación y la degradación, lo que es crucial para proteger los equipos e infraestructuras industriales .
Química Analítica
En química analítica, este compuesto se puede utilizar como estándar o reactivo en métodos cromatográficos para identificar y cuantificar otras sustancias. Sus propiedades únicas lo hacen adecuado para su uso en cromatografía líquida de alta resolución (HPLC) y otras técnicas analíticas .
Síntesis Química
El compuesto sirve como intermedio en varios procesos de síntesis química. Se puede utilizar para crear moléculas orgánicas complejas a través de reacciones selectivas, que son esenciales en la síntesis de productos naturales, agroquímicos y otros compuestos orgánicos .
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-ethoxy-2-oxoethylidene)amino] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-3-5(10)13-9-6(8)7(11)12-4-2/h3-4H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKIBWGEJBPOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)ON=C(C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O/N=C(/C(=O)OCC)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






